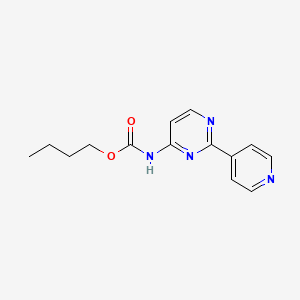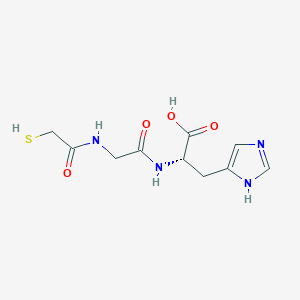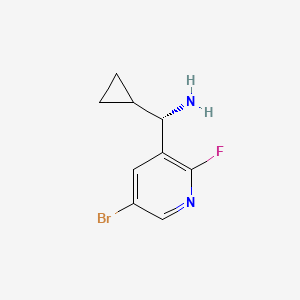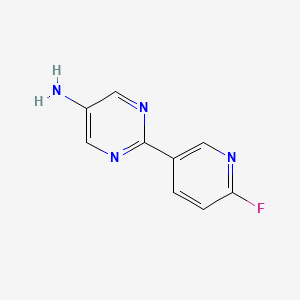
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to a pyridinyl-pyrimidinyl moiety through a carbamate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate typically involves the reaction of pyridin-4-ylpyrimidin-4-ylamine with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The general reaction scheme is as follows:
Reactants: Pyridin-4-ylpyrimidin-4-ylamine and butyl chloroformate.
Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Procedure: The amine is dissolved in the solvent, and the base is added. Butyl chloroformate is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrimidinyl rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways and targets depend on the specific biological context and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinyl-pyrimidinyl derivatives: Compounds with similar pyridinyl and pyrimidinyl moieties but different substituents.
Carbamates: Other carbamate compounds with different alkyl or aryl groups.
Uniqueness
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate is unique due to its specific combination of a butyl group with a pyridinyl-pyrimidinyl core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
61310-44-9 |
|---|---|
Formule moléculaire |
C14H16N4O2 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
butyl N-(2-pyridin-4-ylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C14H16N4O2/c1-2-3-10-20-14(19)18-12-6-9-16-13(17-12)11-4-7-15-8-5-11/h4-9H,2-3,10H2,1H3,(H,16,17,18,19) |
Clé InChI |
VFMNIYGZWOAILQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)







![4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B12931173.png)

![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)


